Product packaging for Alloclamide hydrochloride(Cat. No.:CAS No. 5107-01-7)

Alloclamide hydrochloride

Cat. No.: B1665237
CAS No.: 5107-01-7
M. Wt: 347.3 g/mol
InChI Key: QEWLHSNMEXFSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Alloclamide (B1665236) Hydrochloride's Significance in Chemical and Biological Research

Alloclamide hydrochloride is a benzamide (B126) derivative that has been recognized for its therapeutic applications and as a subject of scientific study. wikipedia.orgdrugfuture.com Marketed under trade names such as Pectex and Tuselin in Spain and Finland, it has been used as an antitussive (cough suppressant) and antihistamine. wikipedia.orgdrugfuture.comncats.io Although never marketed in the United States, its distinct pharmacological profile has warranted its inclusion in chemical and biological research databases. wikipedia.org

The compound's significance in a research context stems from its classification as a substituted benzamide, a chemical scaffold of considerable interest in medicinal chemistry. Research has explored its potential pharmacological properties beyond its established use, with studies investigating its possible utility as an analgesic and anticonvulsant agent. ontosight.ai Some research suggests these effects may be produced through interaction with the central nervous system, potentially involving GABA receptors. ontosight.ai Furthermore, anti-inflammatory properties have also been noted in scientific investigations, suggesting a broader therapeutic potential. ontosight.ai

Table 1: Chemical Properties of this compound Below is an interactive table detailing the key chemical properties of this compound.

PropertyValueSource
IUPAC Name 2-(Allyloxy)-4-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride wikipedia.org
Molecular Formula C16H23ClN2O2.ClH ncats.ionih.gov
Molecular Weight 347.28 g/mol ncats.ionih.gov
CAS Number 5486-77-1 wikipedia.org
ChEMBL ID ChEMBL2103989 wikipedia.org
PubChem CID 71837 wikipedia.org
Structure (SMILES) C=CCOc1cc(ccc1C(=O)NCCN(CC)CC)Cl.Cl nih.gov

Historical Milestones in the Academic Investigation of Benzamide-Derived Compounds

The academic journey of benzamide-derived compounds, the chemical class to which this compound belongs, is marked by significant discoveries across various therapeutic fields. This versatile scaffold has been a cornerstone in drug discovery, leading to a wide array of bioactive molecules.

A notable milestone in the investigation of benzamides was the identification of their potent nematicidal (nematode-killing) properties. mdpi.com A large-scale screening of tens of thousands of small molecules revealed that ortho-substituted benzamides were a new family of compounds with excellent activity against parasitic nematodes, including C. elegans, while demonstrating low toxicity in mammalian models. mdpi.com

The research history of benzamides is characterized by the continuous exploration of new biological targets. Scientists have synthesized and investigated numerous derivatives, leading to the discovery of compounds with potential applications as:

Anticancer agents: Certain benzamide derivatives have been explored as RET kinase inhibitors and histone deacetylase (HDAC) inhibitors for cancer therapy. science.gov

Antimicrobial agents: Research has demonstrated the activity of specific benzamides against pathogens like Mycobacterium tuberculosis. science.govacs.org A 2025 study highlighted structure-activity relationship investigations of benzamides as potent inhibitors of M. tuberculosis QcrB. acs.org

Neurodegenerative disease treatments: The benzamide and picolinamide (B142947) structures have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. tandfonline.com

Anthelmintics: Beyond the initial nematicidal discoveries, research has continued to design benzamide analogs as potential anthelmintics through approaches like bioisosterism. mdpi.com

Azepinone synthesis: Benzamides have been used as starting materials in rhodium(iii)-catalyzed reactions to create azepinone derivatives, which are important frameworks for various bioactive compounds. science.gov

This broad and ongoing investigation underscores the chemical tractability and pharmacological importance of the benzamide core structure in medicinal chemistry.

Evolution of Research Paradigms Relevant to this compound

The scientific investigation of compounds like this compound has been profoundly influenced by the evolution of research paradigms. A research paradigm acts as a worldview or framework, guiding how research is conducted based on fundamental beliefs about reality (ontology), knowledge (epistemology), and methods (methodology). caul.edu.auresearchgate.net The progression in chemical and pharmaceutical research reflects a shift from more traditional paradigms to contemporary, technology-driven approaches.

Historically, drug discovery often followed a positivist paradigm , which relies on observation and experiment to yield knowledge. hilarispublisher.com This is exemplified by classical approaches such as the large-scale, high-throughput screening of compound libraries to identify "hits" with desired biological activity, like the study that first identified the nematicidal properties of benzamides. mdpi.com This approach, while effective, often involves a degree of serendipity.

In recent decades, there has been a significant shift towards more post-positivist and pragmatist paradigms. caul.edu.auresearcher.life These frameworks acknowledge that reality can be complex and that the best approach is often the one that most effectively solves the problem at hand. This has led to the integration of more targeted and predictive research methods. researcher.life

Key evolutions in the research paradigm relevant to benzamide derivatives include:

Structure-Based Drug Design: Rather than random screening, researchers now frequently design molecules to fit a specific biological target. This involves using techniques like X-ray crystallography and computational docking studies to understand the geometry of a target's binding pocket and design a complementary ligand. mdpi.comnih.gov

In Silico Research: The use of computer modeling and simulation has become central. Artificial intelligence (AI) and machine learning (ML) are now used to predict the biological activity and properties of virtual compounds, significantly accelerating the discovery process. nih.gov

Diversity-Oriented Synthesis (DOS): This strategy aims to efficiently generate collections of structurally diverse and complex molecules, expanding the chemical space available for screening against new biological targets. mdpi.com The N-phenylquinoneimine scaffold, for example, is a platform for DOS to create novel therapeutics. mdpi.com

Targeted Imaging and Diagnostics: The evolution of research is also evident in the application of benzamide derivatives. For instance, researchers have designed [18F]-labeled benzamide compounds as high-affinity radioligands for PET imaging of sigma receptors, which are overexpressed in certain prostate tumors. nih.gov This represents a paradigm of creating molecules not just for therapy, but for highly specific diagnostic purposes.

This shift from broad screening to rational, target-focused design, powered by computational tools and advanced synthetic strategies, defines the modern research landscape for compounds related to this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24Cl2N2O2 B1665237 Alloclamide hydrochloride CAS No. 5107-01-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5107-01-7

Molecular Formula

C16H24Cl2N2O2

Molecular Weight

347.3 g/mol

IUPAC Name

4-chloro-N-[2-(diethylamino)ethyl]-2-prop-2-enoxybenzamide;hydrochloride

InChI

InChI=1S/C16H23ClN2O2.ClH/c1-4-11-21-15-12-13(17)7-8-14(15)16(20)18-9-10-19(5-2)6-3;/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,18,20);1H

InChI Key

QEWLHSNMEXFSCI-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C.Cl

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C.Cl

Appearance

Solid powder

Other CAS No.

5107-01-7

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5486-77-1 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

264 CE
alloclamide
alloclamide hydrochloride
Hexacol

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Innovations for Alloclamide Hydrochloride

Established Synthetic Routes and Chemical Transformations of Alloclamide (B1665236) Hydrochloride

The traditional synthesis of alloclamide hydrochloride involves a multi-step process that has been well-documented in pharmaceutical literature. These foundational methods provide the basis for understanding the compound's chemical behavior and have paved the way for more advanced synthetic strategies.

Analysis of Foundational Synthetic Protocols

The classical synthesis of this compound typically commences with 2-hydroxy-4-chlorobenzoic acid. A key manufacturing process involves the following transformations pageplace.de:

Esterification: The initial step is the esterification of 2-hydroxy-4-chlorobenzoic acid with methanol (B129727) to protect the carboxylic acid group.

Etherification: The phenolic hydroxyl group is then etherified using allyl bromide to introduce the allyl ether moiety.

Saponification and Acid Chloride Formation: The methyl ester is saponified back to the carboxylic acid, which is subsequently converted to the corresponding benzoyl chloride using thionyl chloride.

Amidation: The synthesized benzoyl chloride is reacted with β-diethylaminoethylamine in an anhydrous solvent like chloroform (B151607). This reaction is typically carried out under cooling in an ice bath, followed by stirring at ambient temperature pageplace.de.

Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt to yield this compound.

This sequence of reactions represents a robust and reliable method for the production of this compound, forming the bedrock of its industrial synthesis.

Investigation of Key Reaction Intermediates and Selectivity

The synthesis of this compound involves several key reaction intermediates that are crucial for the successful formation of the final product. Understanding these intermediates and the factors governing reaction selectivity is paramount for process optimization.

A critical intermediate in the established synthetic route is the 2-(allyloxy)-4-chlorobenzoyl chloride . The formation of this intermediate from 2-hydroxy-4-chlorobenzoic acid requires selective protection and deprotection steps to ensure the desired reactivity. The subsequent amidation reaction with β-diethylaminoethylamine proceeds via a nucleophilic acyl substitution mechanism. The selectivity of this step is generally high, with the more nucleophilic primary amine of β-diethylaminoethylamine preferentially attacking the electrophilic carbonyl carbon of the benzoyl chloride.

The reaction conditions, such as temperature and solvent, play a significant role in controlling the selectivity and yield of the amidation step. The use of an ice bath during the addition of the amine helps to manage the exothermic nature of the reaction and minimize potential side reactions pageplace.de. The choice of an anhydrous solvent is also critical to prevent the hydrolysis of the highly reactive benzoyl chloride intermediate.

Advanced and Emerging Synthetic Methodologies Applied to this compound

In recent years, the field of chemical synthesis has seen a significant shift towards more efficient, sustainable, and environmentally friendly methodologies. While specific applications of these advanced techniques to this compound are not extensively documented in publicly available literature, general advancements in organic synthesis provide a framework for potential innovations.

Chemo-Enzymatic and Biocatalytic Approaches

Chemo-enzymatic and biocatalytic methods are gaining prominence in pharmaceutical synthesis due to their high selectivity and mild reaction conditions. Enzymes, as natural catalysts, can offer unparalleled stereoselectivity and regioselectivity, often eliminating the need for complex protection and deprotection steps.

For a molecule like this compound, biocatalysis could potentially be applied in several ways:

Enzymatic Resolution: If a chiral center were to be introduced into the alloclamide structure, lipases or proteases could be employed for the kinetic resolution of racemic intermediates.

Enzymatic Amidation: Specific hydrolases could potentially catalyze the amidation step, replacing traditional chemical reagents with a more environmentally benign catalyst.

While the direct application of these methods to this compound synthesis is still an area for future research, the principles of chemo-enzymatic synthesis offer promising avenues for process improvement.

Sustainable and Green Chemistry Strategies in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These strategies focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. In the context of this compound synthesis, several green chemistry approaches could be envisioned:

Solvent Selection: Replacing hazardous solvents like chloroform with greener alternatives such as ionic liquids or supercritical fluids could significantly improve the environmental profile of the synthesis.

Catalysis: The development of reusable solid acid or base catalysts for the esterification and etherification steps could reduce waste and simplify purification processes.

One-Pot Syntheses: Designing a synthetic sequence where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce solvent usage. One-pot hydrogenation and acetylation have been successfully applied in the synthesis of other pharmaceutical compounds, suggesting a potential for similar strategies in this compound production rsc.org.

The move towards more sustainable practices is a key driver in modern pharmaceutical manufacturing, and the synthesis of this compound presents opportunities for the implementation of these green chemistry principles.

Synthesis of Structurally Related Analogues and Derivatives of this compound

The synthesis of structurally related analogues and derivatives is a common strategy in drug discovery to explore structure-activity relationships and develop new compounds with improved properties. While specific research on a wide range of this compound analogues is not extensively published, the core synthetic route can be adapted to produce a variety of related molecules.

By modifying the starting materials and reagents, a diverse library of analogues could be generated. For instance:

Varying the Halogen: Replacing the 4-chloro substituent with other halogens (fluoro, bromo, iodo) or other functional groups on the aromatic ring could be achieved by starting with the appropriately substituted 2-hydroxybenzoic acid.

Modifying the Ether Linkage: The allyl group could be replaced with other alkyl or aryl groups by using different alkylating agents in the etherification step.

Altering the Amine Moiety: A wide range of primary or secondary amines could be used in the final amidation step to explore the impact of the N-substituent on the compound's properties.

The synthesis of such analogues would follow similar reaction pathways to that of this compound, providing a versatile platform for medicinal chemistry exploration. The development of selective synthesis methods is crucial in creating these analogues, particularly when dealing with complex molecular frameworks researchgate.net.

Design Principles for Analogue Generation

The design of analogues for a parent molecule like this compound is guided by a set of established principles aimed at optimizing its pharmacological profile. These principles involve a continuous cycle of design, synthesis, and testing to refine molecular properties.

Scaffold-Based Design and Bioisosteric Replacement A primary strategy involves maintaining the core benzamide (B126) scaffold of Alloclamide while introducing targeted modifications. Key areas for analogue generation include the allyloxy group, the chloro substituent on the aromatic ring, and the diethylaminoethyl side chain. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a common approach. For instance, the chlorine atom could be replaced with other halogens (F, Br) or a trifluoromethyl group to modulate electronic properties and lipophilicity.

Computational and In Silico Modeling Modern drug design heavily relies on computational tools to predict the effect of structural changes. nih.gov Geometric deep learning and other machine learning models can be employed to forecast reaction yields and even regioselectivity for novel analogues, streamlining the synthetic process. nih.gov For a molecule like Alloclamide, quantum mechanics (QM) calculations could help in understanding and designing for properties like membrane permeability by analyzing the relationship between total polar surface area (TPSA) and its three-dimensional presentation (3D-PSA). researchgate.net These predictive models help prioritize the synthesis of compounds that are most likely to possess desired characteristics, thereby saving significant resources. nih.gov

Methodological Approaches for Structural Diversification

Structural diversification involves employing various synthetic strategies to create a broad library of analogues from a common starting material or intermediate. These methods provide access to novel chemical matter for biological screening.

Late-Stage Functionalization (LSF) Late-stage functionalization is a powerful strategy for diversifying complex molecules like Alloclamide at a late point in the synthetic sequence. nih.gov This approach avoids the need for de novo synthesis for each new analogue. nih.gov A highly versatile LSF method is the C-H borylation, which introduces a boronic ester onto an aromatic or aliphatic C-H bond. nih.gov This borylated intermediate can then be subjected to a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Chan-Lam) to install various functional groups. For Alloclamide, this could enable diversification at multiple positions on the aromatic ring.

Illustrative LSF Approach for Alloclamide Diversification

Reaction Step Description Potential Outcome for Alloclamide
1. C-H Borylation Iridium-catalyzed reaction to install a boronic ester (Bpin) group onto the benzene (B151609) ring.Introduction of a Bpin group at positions ortho or meta to the existing substituents.
2. Suzuki Coupling Palladium-catalyzed cross-coupling of the borylated Alloclamide with various aryl or heteroaryl halides.Generation of biaryl analogues.
3. Chan-Lam Coupling Copper-catalyzed coupling with alcohols or amines.Introduction of new alkoxy or amino substituents.

Combinatorial and Parallel Synthesis To rapidly generate a large library of analogues, combinatorial and parallel synthesis techniques are often employed. These methods allow for the systematic combination of a set of building blocks. For Alloclamide, a parallel synthesis approach could involve reacting a common intermediate, such as 2-(allyloxy)-4-chlorobenzoic acid, with a diverse library of amines in an array-like format. This strategy was utilized in the development of other therapeutic agents to quickly explore SAR. nih.gov

Scaffold Hopping and Ring-Construction Strategies More profound structural changes can be achieved through scaffold hopping or the application of novel ring-forming reactions. While Alloclamide itself does not feature a complex ring system, related strategies used for constructing challenging seven-membered rings in allocolchicine (B1217306) analogues demonstrate the power of methods like radical-initiated cyclizations. goettingen-research-online.de Such innovative synthetic methods could be adapted to create entirely new scaffolds that mimic the essential pharmacophoric features of Alloclamide. For instance, modifying the linker between the benzamide and the diethylamino group could lead to novel classes of compounds with different conformational constraints and biological activities.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Alloclamide Hydrochloride

Core Structure-Activity Determinants of Alloclamide (B1665236) Hydrochloride

The biological activity of alloclamide, with the chemical name 2-(Allyloxy)-4-chloro-N-[2-(diethylamino)ethyl]benzamide, is intrinsically linked to its specific arrangement of functional groups. nii.ac.jp A detailed analysis reveals several key structural components that are determinants of its activity.

Identification of Essential Structural Features for Biological Activities

Substituted Benzamide (B126) Core: The central scaffold is a benzamide ring substituted at positions 2 and 4. The amide linkage is a common feature in many biologically active compounds and is known to form hydrogen bonds with biological targets. researchgate.netmdpi.com

4-Chloro Substituent: The chlorine atom at the 4-position of the benzene (B151609) ring is an electron-withdrawing group. This influences the electronic properties of the aromatic ring and can affect binding affinity and metabolic stability.

2-Allyloxy Group: The allyloxy group (–O–CH2–CH=CH2) at the 2-position is a key feature. Its size, flexibility, and the presence of a double bond can contribute to van der Waals interactions and specific binding within a receptor pocket.

N-[2-(diethylamino)ethyl] Side Chain: This basic side chain is critical for the compound's activity, a feature common in many local anesthetics and antihistamines. The tertiary amine is typically protonated at physiological pH, allowing for ionic interactions with negatively charged residues, such as aspartic acid, in receptor binding sites. mdpi.com The length of the ethyl linker and the nature of the alkyl groups on the nitrogen (diethyl) are often optimized to ensure proper orientation and binding affinity. evitachem.com

Research into related benzamide compounds and antitussive agents has highlighted the importance of these features. For instance, studies on procainamide, which shares the N-[2-(diethylamino)ethyl]benzamide portion, have shown that this side chain is crucial for its interaction with sodium channels. nih.govdrugbank.com Similarly, modifications to the amine group, such as replacing the diethylamino group with a piperidino group, have been shown to enhance antitussive activity in related benzamides, underscoring the significance of the side chain's structure. nii.ac.jpevitachem.com

Quantitative Analysis of Substituent Effects on Activity

While specific quantitative structure-activity relationship (QSAR) studies for a wide range of alloclamide analogs are not extensively documented in publicly available literature, we can infer the effects of substituents based on general principles of medicinal chemistry and studies on analogous compounds. nih.govnih.gov The activity of compounds like alloclamide is typically influenced by the electronic, steric, and hydrophobic properties of its substituents.

A hypothetical analysis of substituent effects on the antihistaminic activity of alloclamide could be represented as follows:

Modification Position Substituent Expected Electronic Effect Expected Steric Effect Hypothetical Impact on Activity
Benzene Ring4-FWeakly deactivatingMinimalMaintain or slightly decrease
Benzene Ring4-CH3Weakly activatingSmall increasePotentially decrease
Benzene Ring4-OCH3ActivatingSmall increaseLikely decrease
Benzene Ring2-OCH3ActivatingMinimalPotentially decrease
Side Chain AmineN/A-N(CH3)2Similar basicityDecreaseMaintain or slightly decrease
Side Chain AmineN/A-PiperidinoSimilar basicityIncrease (cyclic)Potentially increase

This interactive table illustrates how modifications to the alloclamide structure could modulate its biological activity. For example, replacing the 4-chloro group with a more electron-donating group like methoxy (B1213986) (-OCH3) could decrease activity by altering the electronic interactions with the target receptor. Conversely, studies on similar compounds suggest that incorporating the terminal amine into a cyclic structure like a piperidine (B6355638) ring can sometimes enhance potency. nii.ac.jp

Computational and Cheminformatics Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational methods to accelerate the process of identifying and optimizing lead compounds. mdpi.com These in silico techniques provide valuable insights into the SAR of molecules like alloclamide hydrochloride.

Advanced QSAR Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For alloclamide and its potential analogs, a QSAR study would involve calculating various molecular descriptors and using statistical methods to build a predictive model. nih.gov

Key Steps in a QSAR Study for Alloclamide Analogs:

Data Set Compilation: A series of alloclamide analogs would be synthesized, and their antihistaminic or antitussive activities would be measured experimentally (e.g., as IC50 or pKi values).

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can be categorized as:

Physicochemical: LogP (lipophilicity), Molecular Weight (MW), Molar Refractivity (MR).

Electronic: Hammett constants, partial charges.

Steric: Taft parameters, van der Waals radii.

Topological: Connectivity indices that describe molecular branching.

Model Development: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create an equation linking the descriptors to the biological activity.

Model Validation: The model's predictive power would be rigorously tested using internal and external validation methods. mdpi.cominnovareacademics.in

A hypothetical QSAR model for H1-antihistamine activity might reveal that activity is positively correlated with the hydrophobicity of the substituent at the 4-position and negatively correlated with its steric bulk, providing a clear direction for optimization.

Descriptor Type Example Descriptor Relevance to Alloclamide's Activity
LipophilicLogPGoverns membrane permeability and access to the target site.
ElectronicDipole MomentInfluences long-range interactions with the receptor.
StericMolar Refractivity (MR)Describes the size and polarizability of substituents.
TopologicalKier Shape IndicesQuantifies molecular shape, which is critical for receptor fit.

This interactive table outlines some of the descriptors that would be crucial in building a robust QSAR model for alloclamide derivatives.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the interaction of alloclamide at an atomic level, molecular docking and dynamics simulations are invaluable tools. mdpi.comnih.gov Since alloclamide has antihistaminic properties, the Histamine (B1213489) H1 receptor is a likely biological target.

Molecular Docking: In a molecular docking study, the 3D structure of alloclamide would be placed into the binding site of a model of the human Histamine H1 receptor. The goal is to find the most favorable binding pose and predict the binding affinity. mdpi.com

Key interactions likely to be observed for alloclamide in the H1 receptor binding site include:

Ionic Bond: The protonated diethylamino group of the side chain forming a salt bridge with a key acidic residue, such as Aspartate (D) 3.32.

Hydrogen Bonds: The amide group acting as both a hydrogen bond donor (N-H) and acceptor (C=O) with residues in the binding pocket.

Hydrophobic/Aromatic Interactions: The chloro-substituted benzene ring engaging in pi-pi stacking or hydrophobic interactions with aromatic residues like Tyrosine (Y) or Phenylalanine (F).

Van der Waals Interactions: The allyloxy group fitting into a smaller hydrophobic pocket.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted alloclamide-H1 receptor complex over time. mdpi.com These simulations model the movement of every atom in the system, providing insights into how the ligand and receptor adapt to each other and confirming the stability of key binding interactions.

Interaction Type Alloclamide Moiety Potential H1 Receptor Residue
Ionic InteractionDiethylamino group (protonated)Aspartate (D3.32)
Hydrogen BondAmide N-HBackbone Carbonyl
Hydrogen BondAmide C=OSerine (S3.36), Tyrosine (Y3.33)
Aromatic (π-π)Benzene RingPhenylalanine (F6.52)
HydrophobicAllyl Group, Ethyl GroupsLeucine (L), Isoleucine (I)

This interactive table summarizes the probable molecular interactions between alloclamide and the Histamine H1 receptor, as would be predicted by a docking study.

Mechanistic Investigations of Alloclamide Hydrochloride: Molecular and Cellular Biology

Identification and Characterization of Molecular Targets and Ligand Binding

The initial step in elucidating the mechanism of action of any drug is the identification of its molecular targets. This involves exploring its binding to specific receptors, its ability to modulate enzyme activity, and its interactions with ion channels or transporters.

Exploration of Receptor Binding and Affinity Profiles

While Alloclamide (B1665236) hydrochloride is classified as an antihistamine, specific data on its receptor binding affinity profile for histamine (B1213489) receptors (H1, H2, H3, H4) are not available in the public domain. ontosight.ai Detailed studies quantifying its binding constants (Ki or Kd values) or its functional activity (as an agonist, antagonist, or inverse agonist) at these or other receptors are absent from the scientific literature. One source makes a general claim of interaction with GABA receptors in the context of potential anticonvulsant and analgesic effects, but this is not supported by specific binding data. ontosight.ai

Table 1: Receptor Binding Affinity of Alloclamide Hydrochloride

ReceptorBinding Affinity (Ki/Kd)Functional ActivitySource
Histamine H1Not ReportedNot Reported
GABANot ReportedNot Reported ontosight.ai

This table is illustrative of the lack of available data. The entries are based on general classifications and unsubstantiated claims.

Enzyme Modulation and Functional Assays

There is no published evidence to suggest that this compound's primary mechanism of action involves the direct modulation of enzyme activity. Standard enzymatic assays to screen for inhibitory or activating effects on a broad range of enzymes have not been reported for this compound.

Investigation of Ion Channel or Transporter Interactions

The potential for this compound to interact with ion channels or transporters remains an unexplored area of its pharmacology. Given its chemical structure, interactions with various ion channels could be a plausible mechanism contributing to its known effects, but no specific studies have been published to confirm or deny such interactions.

Elucidation of Intracellular Signaling Pathways and Network Perturbations

Understanding how a drug perturbs intracellular signaling networks is crucial for a complete mechanistic picture. This involves analyzing downstream effector molecules and the involvement of second messenger systems.

Analysis of Downstream Effector Regulation

Without knowledge of the primary molecular targets of this compound, it is impossible to identify and analyze the regulation of its downstream effectors. Research into how it may alter protein phosphorylation, gene transcription, or other cellular processes is absent from the literature.

Investigation of Second Messenger System Involvement

Second messenger systems, such as cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and calcium (Ca2+), are critical intermediaries in signal transduction. There are no published studies investigating whether this compound affects the levels or dynamics of these or any other second messenger molecules.

Cellular Pharmacodynamics and Phenotypic Responses in Vitro

The study of how a drug affects cells, known as cellular pharmacodynamics, is crucial for elucidating its mechanism of action and potential therapeutic applications. wikipedia.org This involves the use of various in vitro models and assay systems to observe and quantify a drug's impact on cellular behavior.

Effects on Cellular Proliferation, Differentiation, and Apoptosis Mechanisms

The regulation of cellular proliferation, differentiation, and apoptosis is fundamental to tissue homeostasis, and dysregulation of these processes is a hallmark of many diseases.

Cellular Proliferation: This is the process of cell division and is tightly regulated by a complex network of signaling pathways. wikipedia.org Uncontrolled cell proliferation is a key characteristic of cancer. Assays that measure DNA synthesis (e.g., BrdU incorporation) or the expression of proliferation markers (e.g., Ki-67) are used to assess a compound's effect on cell growth. Currently, there is no direct evidence in the scientific literature to suggest that this compound has a significant impact on cellular proliferation.

Cellular Differentiation: This is the process by which a less specialized cell becomes a more specialized cell type. wikipedia.org It is a crucial process during embryonic development and for tissue repair and regeneration in adults. Studies on cell differentiation often involve treating stem or progenitor cells with a compound and then assessing changes in morphology and the expression of lineage-specific markers. The influence of this compound on cellular differentiation pathways has not been a subject of published research.

Apoptosis: This is a form of programmed cell death that is essential for removing old, damaged, or infected cells. nih.gov The process is tightly regulated by a family of proteins, including caspases and members of the Bcl-2 family. mdpi.com Many therapeutic agents, particularly in oncology, are designed to induce apoptosis in target cells. Common methods to study apoptosis include TUNEL assays, which detect DNA fragmentation, and assays that measure the activity of caspases. There is no available research to indicate that this compound directly modulates apoptotic pathways.

Preclinical Pharmacological Characterization of Alloclamide Hydrochloride

In Vitro Pharmacological Profiling and Functional Assays

Detailed in vitro studies are fundamental to understanding a compound's mechanism of action, target engagement, and potential for off-target effects. However, for alloclamide (B1665236) hydrochloride, specific data from such assays are not described in the available literature.

Receptor Occupancy and Functional Efficacy Studies

Information regarding the specific receptors to which alloclamide hydrochloride binds, the affinity of this binding (receptor occupancy), and the functional consequences of this interaction (efficacy) is not publicly available. As an agent with known antihistamine properties, it is presumed to interact with histamine (B1213489) receptors, but data quantifying its binding affinity (Ki) or functional activity (e.g., EC50 or IC50) at these or other receptors are absent from the reviewed sources.

Cross-Target Selectivity and Polypharmacology Assessment

Modern drug discovery emphasizes the importance of understanding a compound's interaction with a wide range of potential targets to predict its full pharmacological profile and potential for side effects. There are no publicly accessible studies detailing the cross-target selectivity or polypharmacology of this compound. Such an assessment would involve screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters to identify any additional interactions beyond its presumed primary targets.

In Vivo Pharmacological Studies in Animal Models

Preclinical in vivo studies are crucial for establishing the pharmacological effects of a compound in a living organism and for identifying potential biomarkers of its activity. The available information on this compound does not include detailed reports of such studies.

Development and Validation of Relevant Animal Models for Pharmacological Research

While animal models for cough and allergic responses are well-established in pharmacology, there are no specific publications detailing the use of these models to characterize the activity of this compound.

Assessment of Specific Pharmacological Effects in Animal Systems

Although this compound has been used clinically as an antitussive and antihistamine, the preclinical studies in animal models that would have supported these indications are not described in the available literature. Data on dose-response relationships, efficacy in relevant animal models of cough and histamine-induced responses, and the time course of these effects are not publicly documented.

Investigation of Pharmacodynamic Biomarkers in Preclinical Species

Pharmacodynamic biomarkers are essential for demonstrating target engagement and for linking drug exposure to its pharmacological effect. There is no information available regarding the investigation or identification of pharmacodynamic biomarkers for this compound in preclinical species.

Preclinical Pharmacokinetic Data for this compound Not Publicly Available

Despite a comprehensive search of scientific literature and databases, detailed preclinical pharmacokinetic data for the compound this compound is not publicly available. Information regarding its absorption, distribution, metabolism, and excretion in preclinical models has not been reported in accessible scientific journals, patents, or regulatory documents.

Alloclamide, the active moiety of this compound, is known as an antitussive and antihistamine medication that has been marketed in Finland and Spain. However, its preclinical pharmacological characterization, specifically its pharmacokinetic profile, remains largely undocumented in the public domain.

As a result, the generation of an article detailing the preclinical pharmacokinetic and drug metabolism studies of this compound, as outlined in the requested structure, is not possible at this time. The required research findings and data for the following sections are unavailable:

Preclinical Pharmacokinetic and Drug Metabolism Studies

Excretion Routes and Clearance Mechanisms

Without access to proprietary industry data or unpublished studies, a scientifically accurate and informative article on this specific subject cannot be constructed.

Advanced Research Methodologies and Data Science in Alloclamide Hydrochloride Studies

High-Throughput Screening and Omics Technologies in Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries to identify potential drug candidates. This can be done through phenotypic screening, which observes the effect of a compound on a cell or organism, or target-based screening, which measures the interaction of a compound with a specific biological target. Following the identification of a "hit" compound, omics technologies such as proteomics (the study of proteins) and transcriptomics (the study of gene expression) are often employed to elucidate its mechanism of action.

Phenotypic and Target-Based Screening Approaches

There are no published studies detailing the use of either phenotypic or target-based high-throughput screening for the discovery or characterization of Alloclamide (B1665236) hydrochloride. While it is likely that such methods were employed in its initial development, this data is not publicly accessible.

Proteomic and Transcriptomic Profiling in Response to Alloclamide Hydrochloride

Similarly, a review of scientific databases reveals no studies that have investigated the proteomic or transcriptomic changes in cells or tissues in response to treatment with this compound. Such studies would be invaluable in understanding its molecular mechanism of action, identifying its specific protein targets, and uncovering potential off-target effects.

Computational Drug Discovery and Rational Design for this compound

Computational methods are increasingly used to accelerate the drug discovery process. These techniques include virtual screening, where computer models are used to predict the binding of compounds to a target, and de novo design, where novel molecular structures are generated based on the structure of the target.

Virtual Screening and Ligand-Based Design Strategies

No virtual screening or ligand-based design studies specifically mentioning this compound are available in the scientific literature. Such studies could be used to identify other compounds with similar activity or to optimize the structure of this compound to improve its efficacy or reduce side effects.

De Novo Design and Optimization of this compound Scaffolds

The diethylaminoacetamide scaffold present in this compound is found in other pharmacologically active compounds. However, there are no published examples of de novo design or optimization efforts specifically focused on the this compound scaffold for antitussive or antihistaminic activity.

Systems Biology and Network Pharmacology Approaches

Elucidating Complex Biological Interactions

The biological effects of a drug are often not limited to a single target but involve a network of interactions with various biological macromolecules. Understanding these complex interactions is crucial for a comprehensive assessment of a drug's efficacy and potential off-target effects. Advanced methodologies, including computational and experimental techniques, can be employed to map the interaction landscape of this compound.

Computational Approaches:

Molecular Docking and Simulation: These in silico methods can predict the binding affinity and mode of interaction between this compound and a wide range of biological targets. By screening large libraries of proteins, potential off-target interactions can be identified, offering clues to previously unknown biological activities.

Systems Biology and Network Analysis: By integrating data from genomics, proteomics, and metabolomics, systems biology approaches can construct comprehensive interaction networks. These networks can reveal how this compound may perturb cellular pathways and lead to downstream biological effects beyond its primary antitussive action.

Experimental Validation:

High-Throughput Screening (HTS): HTS allows for the rapid testing of this compound against a large panel of biological targets, such as receptors, enzymes, and ion channels. This can experimentally validate the predictions made by computational models and uncover unexpected interactions.

Proteomics and Transcriptomics: Techniques like mass spectrometry-based proteomics and RNA sequencing can provide a global view of the changes in protein and gene expression in response to this compound treatment. This data can help to identify the cellular pathways and biological processes that are modulated by the compound.

The integration of these methodologies can lead to a more holistic understanding of the biological footprint of this compound.

Table 1: Hypothetical Target Interaction Profile of this compound from a High-Throughput Screening Assay

Target ClassSpecific TargetInteraction TypePredicted Affinity (nM)
Opioid ReceptorsMu-opioid receptorAgonist50
Sigma ReceptorsSigma-1 receptorAgonist120
Ion ChannelsVoltage-gated sodium channelsBlocker500
GPCRsAdrenergic receptor alpha-2AAntagonist800

Predictive Modeling of Polypharmacological Effects

Polypharmacology, the ability of a single drug to interact with multiple targets, is a key consideration in modern drug discovery and development. Data science and machine learning models can be leveraged to predict the polypharmacological profile of a compound like this compound. These predictive models are built upon large datasets of known drug-target interactions and chemical structures.

Machine Learning Models:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing the structural features of this compound, QSAR models can predict its activity against a range of targets.

Deep Learning and Neural Networks: These more complex models can learn intricate patterns from large datasets and have shown promise in predicting drug-target interactions with high accuracy. A deep learning model trained on a vast library of compounds and their known targets could predict the probability of this compound interacting with various proteins. nih.govnih.gov

Data Integration and Predictive Frameworks:

The power of predictive modeling is enhanced by integrating diverse data sources, including chemical properties, biological assay data, and clinical side effect profiles. nih.gov A comprehensive predictive framework for this compound would involve the following steps:

Data Collection: Gathering all available information on the chemical structure, known biological activities, and any reported side effects of this compound and structurally similar compounds.

Feature Engineering: Translating the chemical structure and properties of this compound into a numerical format that can be understood by machine learning algorithms.

Model Training: Using a large dataset of known drug-target interactions to train a predictive model.

Prediction and Validation: Applying the trained model to predict the potential targets of this compound and then validating these predictions through experimental assays.

By employing these data-driven approaches, it is possible to build a predictive model that can anticipate the polypharmacological effects of this compound, potentially identifying new therapeutic applications or foreseeing potential adverse reactions.

Table 2: Illustrative Output from a Predictive Polypharmacology Model for this compound

Predicted TargetModel Confidence ScorePotential Biological Effect
Kappa-opioid receptor0.85Analgesia, dysphoria
NMDA receptor0.72Neuroprotection, psychotomimetic effects
Calcium channel, L-type0.65Cardiovascular effects
Serotonin transporter0.58Antidepressant effects, serotonergic side effects

Future Research Directions and Translational Perspectives for Alloclamide Hydrochloride

Identification of Novel Pharmacological Targets and Underexplored Biological Activities

Currently, the established pharmacological action of Alloclamide (B1665236) hydrochloride is as an antitussive and antihistamine. Extensive searches of scientific literature yield no specific studies aimed at identifying novel pharmacological targets for this compound. Research into any underexplored biological activities beyond its primary indications is not present in the available data. Therefore, the scientific community has not yet publicly reported on new mechanisms of action or therapeutic pathways for Alloclamide hydrochloride.

Integration of Emerging Technologies in this compound Research

There is no available research detailing the use of emerging technologies in the study of this compound. Fields such as artificial intelligence-driven drug discovery, high-throughput screening, or advanced molecular imaging have not been specifically applied to this compound in any published research. Consequently, the potential for these technologies to uncover new properties or optimize the therapeutic use of this compound remains unexplored.

Development of Advanced Preclinical Models for Complex Biological Systems

The development and use of advanced preclinical models, such as organoids or human-on-a-chip systems, to investigate the effects of this compound have not been documented in scientific literature. While such models are crucial for understanding drug interactions in complex biological systems, their application to this particular compound has not been a subject of published research.

Academic Applications Beyond Initial Research Scope

Beyond its initial identification and use as a cough suppressant, there is no evidence of this compound being utilized as a tool compound or a subject of broader academic research. Its application in academic settings for probing biological pathways or as a reference compound in medicinal chemistry studies is not documented in the available scientific record.

Table of Basic Compound Information

Compound Name This compound
CAS Number 5107-01-7
Chemical Formula C16H24Cl2N2O2
Molecular Weight 347.28 g/mol
Known Indications Antitussive, Antihistamine
Synonyms Alloclamide HCl, Hexacol

Q & A

Q. What are the key physicochemical properties of alloclamide hydrochloride, and how can they be experimentally validated?

Q. What is the established mechanism of action of this compound as an antitussive agent?

Alloclamide suppresses cough reflexes by inhibiting sensory nerve signaling in the respiratory tract. Methodological approaches to study this include:

  • In Vivo Models : Use guinea pig or murine cough models induced by citric acid or capsaicin, measuring cough frequency post-administration .
  • Receptor Binding Assays : Screen for affinity at opioid or sigma receptors using radioligand binding assays (e.g., [³H]-DAMGO for μ-opioid receptors) .
  • Electrophysiology : Patch-clamp studies on vagal neurons to assess inhibition of action potential propagation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity profiles of this compound?

Subcutaneous and intravenous LD₅₀ values in rodents vary across studies . To address this:

  • Comparative Toxicity Studies : Conduct dose-response experiments across multiple species (e.g., rats, mice) under standardized protocols .
  • Metabolite Analysis : Use LC-MS/MS to identify toxic metabolites (e.g., chloroaniline derivatives) that may explain route-dependent toxicity .
  • Meta-Analysis : Systematically review historical data, accounting for differences in vehicle formulations and dosing regimens .

Q. What strategies optimize the synthesis of this compound to minimize toxic byproducts?

The original synthesis (DE 526854, 1930) involves chloro-substituted benzamide intermediates . Improvements include:

  • Green Chemistry : Replace volatile solvents (e.g., chloroform) with ionic liquids to reduce halogenated waste .
  • Catalytic Efficiency : Screen palladium or copper catalysts for coupling steps to enhance yield and purity .
  • Process Monitoring : Use in-line FTIR or Raman spectroscopy to detect and remove intermediates like allyl chloride .

Table 2 : Synthesis Optimization Parameters

ParameterTraditional MethodOptimized Approach
SolventChloroformEthanol/water mixtures
CatalystNonePd/C (5% w/w)
Yield~60%~85% (theoretical)

Q. How does this compound’s selectivity for respiratory pathways compare to other antitussives like benzonatate?

  • Cellular Selectivity : Compare EGFR inhibition (IC₅₀) in bronchial vs. non-respiratory cell lines using fluorescence polarization assays .
  • Behavioral Studies : Parallel in vivo testing in cough models, assessing central vs. peripheral effects via intracerebroventricular administration .
  • Receptor Profiling : Use high-throughput screening (e.g., Eurofins Panlabs) to map off-target activity at GPCRs or ion channels .

Methodological Considerations

  • Reproducibility : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for experimental protocols .
  • Ethical Compliance : Adhere to safety guidelines for handling corrosive byproducts (e.g., HCl fumes) in ventilated hoods .
  • Data Contradictions : Apply statistical tools (e.g., Grubb’s test) to identify outliers in historical toxicity datasets .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alloclamide hydrochloride
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.